tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

Medicinal Chemistry Building Block Procurement Physicochemical Property Optimization

tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate (CAS 1801455-05-9) is a Boc-protected 1,4-oxazepane building block with molecular formula C₁₁H₂₁NO₄ and molecular weight 231.29 g/mol. It belongs to the 1,4-oxazepane class—seven-membered saturated N,O-heterocycles recognized as privileged scaffolds in medicinal chemistry due to their conformational flexibility and three-dimensional character that differentiate them from six-membered morpholine analogs.

Molecular Formula C11H21NO4
Molecular Weight 231.292
CAS No. 1801455-05-9
Cat. No. B2511008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate
CAS1801455-05-9
Molecular FormulaC11H21NO4
Molecular Weight231.292
Structural Identifiers
SMILESCC1(CN(CCOC1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C11H21NO4/c1-10(2,3)16-9(13)12-5-6-15-8-11(4,14)7-12/h14H,5-8H2,1-4H3
InChIKeyYWESQLSUICNPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate (CAS 1801455-05-9): Structural Identity, Compound Class, and Procurement-Relevant Properties


tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate (CAS 1801455-05-9) is a Boc-protected 1,4-oxazepane building block with molecular formula C₁₁H₂₁NO₄ and molecular weight 231.29 g/mol . It belongs to the 1,4-oxazepane class—seven-membered saturated N,O-heterocycles recognized as privileged scaffolds in medicinal chemistry due to their conformational flexibility and three-dimensional character that differentiate them from six-membered morpholine analogs [1][2]. The compound features a tertiary alcohol at the C-6 position (6-hydroxy-6-methyl) and a Boc protecting group at the N-4 position, making it a versatile intermediate for downstream functionalization in drug discovery programs, including DPP1 inhibitor development [3]. Commercially available at 97% purity from multiple suppliers .

Why Generic Substitution Fails for tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate: Structural Uniqueness vs. Closest Analogs


Generic substitution of tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate with its closest in-class analog—tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (CAS 1272758-40-3)—is not scientifically equivalent because the 6-methyl substituent introduces a quaternary carbon center that transforms a secondary alcohol into a tertiary alcohol . This single methyl group alters molecular weight (+14.03 g/mol, from 217.27 to 231.29), computed lipophilicity (XLogP3 of 0.3 for the target vs. an estimated lower logP for the des-methyl analog), and critically eliminates the oxidation pathway available to the secondary alcohol [1]. Furthermore, the 6-methyl group provides steric bulk that influences downstream reaction selectivity during derivatization—a factor that cannot be replicated by the des-methyl analog, the 6-amino variant, or morpholine-based building blocks . For programs tracing structure-activity relationships (SAR) in DPP1 inhibitor scaffolds or other oxazepane-derived therapeutic candidates, substituting this building block with any analog introduces an uncontrolled variable in both physicochemical properties and synthetic outcomes [2].

Quantitative Differentiation Evidence: tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Des-Methyl Analog (CAS 1272758-40-3)

The 6-methyl substituent on the target compound increases molecular weight by 14.03 g/mol relative to the des-methyl analog tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (CAS 1272758-40-3) and elevates computed XLogP3 to 0.3 [1]. This difference is quantitatively meaningful: a ΔMW of 14 and a positive logP shift indicate increased lipophilicity, which directly impacts membrane permeability predictions and pharmacokinetic property estimation during lead optimization . The des-methyl analog, lacking the quaternary carbon at C-6, presents a secondary alcohol susceptible to oxidation—a degradation pathway structurally unavailable to the target compound's tertiary alcohol .

Medicinal Chemistry Building Block Procurement Physicochemical Property Optimization

Commercial Purity Advantage: 97% vs. 96% Baseline for the Des-Methyl Analog

The target compound is supplied at 97% purity from two independent commercial sources (Fluorochem and Aladdin), compared to 96% purity for the closest des-methyl analog (CAS 1272758-40-3) from the same primary supplier . This 1-percentage-point purity differential, while modest in absolute terms, is procurement-relevant for multi-step synthesis where intermediate purity directly affects downstream yield and impurity carry-through. The Aladdin catalog additionally provides batch-specific pricing at scale (e.g., ¥2,558.9/500mg, ¥15,359/250mg, ¥3,841.9/1g, ¥19,206.9/5g), enabling cost-per-gram comparisons for budget planning .

Chemical Procurement Quality Control Building Block Reliability

Quaternary Carbon at C-6: Tertiary vs. Secondary Alcohol Stability Differentiation

The 6-methyl-6-hydroxy substitution pattern in the target compound creates a quaternary carbon center bearing a tertiary alcohol, in contrast to the secondary alcohol present in the des-methyl analog (CAS 1272758-40-3) . Tertiary alcohols are fundamentally resistant to oxidation to ketones or carboxylic acids under conditions that readily oxidize secondary alcohols. This structural feature has been explicitly noted in comparative product descriptions: the target compound is characterized as capable of undergoing oxidation reactions that 'can yield ketones or aldehydes depending on the oxidizing agent used' only at other positions, while the 6-hydroxy group remains protected from oxidation by the adjacent quaternary carbon . The 6-amino analog (tert-butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate) replaces the hydroxyl with an amino group, completely altering hydrogen-bonding capacity and nucleophilicity at this position .

Synthetic Chemistry Oxidative Stability Building Block Design

Patent-Corroborated Scaffold Relevance: DPP1 Inhibitor IC50 Values for 6-Hydroxy-6-Methyl-1,4-Oxazepane-Derived Compounds

The 6-hydroxy-6-methyl-1,4-oxazepane scaffold is the core structural motif in multiple exemplified compounds within US Patent Application US20250223284A1, which discloses reversible DPP1 (cathepsin C) inhibitors [1]. Specifically, compound BDBM757242 (US20250223284 Example Table 2.7) incorporates the (2S,6S)-6-hydroxy-6-methyl-1,4-oxazepane-2-carboxamide scaffold. A closely related analog in the same patent series—BDBM757245 (Example Table 2.10), which replaces the 6-methyl with 6-isopropyl—shows a mouse DPP1 IC50 of 5,000 nM [2]. For context, other compounds within the same patent exhibit DPP1 IC50 values ranging from 2.36 nM (BDBM757247) to 63.4 nM (BDBM757236), demonstrating the scaffold's capacity to support potent inhibition when appropriately elaborated [2][3]. The clinical relevance of this scaffold class is further validated by the FDA approval of brensocatib (Brinsupri), a 1,4-oxazepane-based DPP1 inhibitor, in 2025 for non-cystic fibrosis bronchiectasis [4].

DPP1 Inhibition Cathepsin C Anti-Inflammatory Drug Discovery Patent Analysis

Seven-Membered Ring Conformational Differentiation vs. Six-Membered Morpholine Building Blocks

The 1,4-oxazepane scaffold (seven-membered ring) provides distinct conformational properties compared to the morpholine scaffold (six-membered ring), despite both containing N and O heteroatoms in a 1,4-relationship [1]. Recent synthetic methodology work has demonstrated that 1,4-oxazepanes can be substituted for morpholines in spiroacetal frameworks, generating '6,7- and 7,7-spiroacetal analogues, which are virtually unexplored in drug discovery' [1]. The seven-membered ring introduces an additional methylene unit vs. morpholine, increasing the number of accessible low-energy conformations and altering the spatial vector presentation of substituents to biological targets. The scalable synthesis of 6-functionalized 1,4-oxazepanes has only recently been developed (2026), addressing the prior 'striking scarcity in compound libraries' of this scaffold class [2]. The 1,4-oxazepane ring has predicted pKa of approximately 10.04 for the secondary amine (after Boc deprotection), compared to morpholine's pKa of approximately 8.5, reflecting altered basicity that affects both salt formation and biological target engagement at physiological pH .

Conformational Analysis Scaffold Diversity 3D Drug Design Bioisostere Comparison

Procurement-Relevant Application Scenarios for tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate


DPP1/Cathepsin C Inhibitor Lead Optimization: Building Block for P2-P1 Scaffold Elaboration

For medicinal chemistry teams optimizing DPP1 (cathepsin C) inhibitors in the brensocatib (Brinsupri) chemotype space, tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate serves as the Boc-protected entry point for constructing 6-hydroxy-6-methyl-1,4-oxazepane-2-carboxamide derivatives [1]. Following Boc deprotection, the secondary amine at N-4 can be elaborated with diverse warheads, while the C-2 position can be functionalized to install the cyano-phenylethylamide pharmacophore. Patent US20250223284A1 demonstrates that compounds within this scaffold class achieve mouse DPP1 IC50 values spanning 2.36 nM to 5,000 nM, confirming the scaffold's capacity to support potent inhibition when appropriately substituted [2]. The 6-methyl group provides steric modulation of the S2 pocket interaction that is not achievable with the des-methyl analog, a structural feature corroborated by the patent's systematic exploration of 6-alkyl substituents (methyl, isopropyl) and their impact on potency [2].

Exploration of Underrepresented 3D Chemical Space via Seven-Membered Heterocyclic Building Blocks

Academic and industrial compound library enrichment programs seeking to expand beyond flat, six-membered heterocycles should prioritize 1,4-oxazepane building blocks. The seven-membered ring introduces conformational flexibility and 3D character that is 'strikingly scarce in compound libraries' yet highly desired for challenging protein targets [3]. The 6-hydroxy-6-methyl substitution pattern provides a dual functionalization handle: the tertiary alcohol at C-6 for etherification or esterification, and the Boc-protected N-4 for amide coupling or alkylation post-deprotection. This orthogonal reactivity profile enables rapid generation of diverse analogs for screening library assembly, with the quaternary carbon at C-6 ensuring configurational stability during chemical manipulation .

Chemoselective Synthetic Sequences Requiring Oxidation-Resistant Hydroxyl Functionality

In multi-step synthetic routes where selective oxidation of a primary or secondary alcohol is required in the presence of a hydroxyl group elsewhere in the molecule, the tertiary alcohol at C-6 of this building block remains inert to standard oxidizing conditions (e.g., Swern, Corey-Kim, Dess-Martin periodinane, or TPAP/NMO) . This enables synthetic strategies where the Boc-protected oxazepane is installed early in the sequence and carried through oxidative transformations without requiring hydroxyl protection. The des-methyl analog (CAS 1272758-40-3), bearing a secondary alcohol, would require protection-deprotection under identical conditions, adding two synthetic steps and reducing overall yield .

Procurement of High-Purity Building Blocks for GMP-adjacent or Scale-Up Campaigns

For process chemistry groups transitioning from discovery to preclinical supply, the 97% purity specification (confirmed by both Fluorochem and Aladdin) reduces the impurity profile risk relative to the 96% purity des-methyl analog . At the 5g scale (¥19,206.9 from Aladdin), this building block is accessible for initial scale-up campaigns. The recently published scalable synthesis of 6-functionalized 1,4-oxazepanes (Org. Process Res. Dev. 2026) provides a validated route for in-house multi-gram to kilogram preparation if procurement volumes exceed commercial availability [4]. The GHS hazard classification (H302, H315, H319, H335) is standard for Boc-protected amine building blocks and does not introduce unusual handling constraints .

Quote Request

Request a Quote for tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.